molecular formula C20H24O11 B1671514 (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione CAS No. 15291-76-6

(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No.: B1671514
CAS No.: 15291-76-6
M. Wt: 440.4 g/mol
InChI Key: AMOGMTLMADGEOQ-GMHCOCMRSA-N
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Description

(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a natural product isolated from the leaves of the Ginkgo biloba tree, a species native to China. It is a diterpenoid lactone with a unique chemical structure that has attracted significant attention from researchers due to its potential therapeutic and environmental applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ginkgolide C presents a wide variety of neuroregulatory properties, including the conditioning of neurotransmitters action, such as glutamate or dopamine . It also induces the inhibition of platelet-activating factors (PAF), influencing the inflammatory process .

Cellular Effects

Ginkgolide C has been reported to have significant effects on various types of cells and cellular processes. It has been found to alleviate liver damage, steatosis, and fibrosis in Western Diet-induced mice . Furthermore, it markedly improves insulin resistance and attenuates hepatic inflammation . In addition, it has been found to suppress cell proliferation and induce apoptosis in a colon cancer model .

Molecular Mechanism

Ginkgolide C exerts its effects at the molecular level through several mechanisms. It has been reported to modulate inflammation by blocking the NF-κB signaling pathway . It also improves insulin signaling by affecting glucose metabolism and suppressing adipogenesis via AMPK . Furthermore, it has been found to affect the Wnt/-β catenin signaling pathway in colon cancer cells .

Metabolic Pathways

Ginkgolide C is involved in several metabolic pathways. It has been reported to improve insulin signaling by affecting glucose metabolism . It also suppresses adipogenesis via AMPK .

Transport and Distribution

Ginkgolides, including Ginkgolide C, are synthesized in the fibrous root and main root periderm of the Ginkgo biloba tree. These compounds are then transported through the old stem cortex and phloem to the leaves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[87201,1103,707,11The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is primarily based on the extraction from Ginkgo biloba leaves. The extraction process involves the use of solvents and chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in the determination of ginkgolide from Ginkgo biloba commercial products using HPLC with evaporative light-scattering detection.

    Biology: The compound has been studied for its potential neuroprotective effects and its ability to improve cognitive functions.

    Medicine: It shows promise in treating various inflammatory and immunological disorders due to its activity as a platelet-activating factor (PAF) antagonist.

    Industry: The compound’s unique chemical structure makes it valuable for developing new pharmaceuticals and other chemical products.

Comparison with Similar Compounds

(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[87201,1103,707,11These compounds share a similar diterpenoid skeleton but differ in the number and position of hydroxy groups and other functional groups . The unique structure of (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione, with hydroxy groups at the 1 and 7 positions, distinguishes it from other ginkgolides and contributes to its specific biological activities .

Properties

CAS No.

15291-76-6

Molecular Formula

C20H24O11

Molecular Weight

440.4 g/mol

IUPAC Name

(1R,7S,11R,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5?,6?,7?,8?,9?,10?,11?,15?,17-,18+,19+,20+/m0/s1

InChI Key

AMOGMTLMADGEOQ-GMHCOCMRSA-N

Isomeric SMILES

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O

SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O

Appearance

Solid powder

melting_point

280 °C

15291-76-6

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BN-52022;  BN52022;  BN 52022;  Ginkgolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 2
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 3
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 4
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 5
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Reactant of Route 6
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Customer
Q & A

Q1: What is the molecular formula and weight of Ginkgolide C?

A1: Ginkgolide C has a molecular formula of C20H24O11 and a molecular weight of 424.39 g/mol. [, , , ]

Q2: How does Ginkgolide C interact with its targets to exert its biological effects?

A2: Ginkgolide C has been shown to interact with various molecular targets:

  • AMPK Signaling Pathway: Ginkgolide C activates the AMPK signaling pathway, leading to increased lipolysis and inhibited adipogenesis in adipocytes. [] This activation results in increased phosphorylation of AMPK and decreased activity of acetyl-CoA carboxylase, responsible for fatty acid synthesis. []
  • CFTR Anion Channel: Ginkgolide C directly stimulates CFTR-mediated anion transport, potentially benefiting conditions like chronic pancreatitis and constipation. []
  • Nrf2/HO-1 and NF-κB Pathways: Ginkgolide C demonstrates anti-inflammatory and anti-apoptotic effects by upregulating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway. This mechanism contributes to its chondroprotective effects in osteoarthritis. []
  • CD40/NF-κB Pathway: Ginkgolide C acts as a CD40 inhibitor, suppressing the CD40/NF-κB signaling pathway. This action reduces inflammatory responses and protects against lipopolysaccharide-induced acute lung injury. []
  • Wnt/β-catenin Pathway: Ginkgolide C downregulates the Wnt/β-catenin signaling cascade, impacting cell proliferation, metastasis, and migration in colorectal cancer cells. []
  • c-Met Phosphorylation: In hepatocellular carcinoma cells, Ginkgolide C modulates c-Met phosphorylation, inhibiting downstream oncogenic pathways like PI3K/Akt/mTOR and MEK/ERK. []

Q3: Is there spectroscopic data available for Ginkgolide C?

A3: Yes, researchers have characterized Ginkgolide C using various spectroscopic techniques including IR, MS, 1H-NMR, 13C-NMR, and 2D NMR. []

Q4: Has Ginkgolide C's structure been determined by X-ray crystallography?

A4: Yes, the crystal structure of Ginkgolide C sesquihydrate has been determined at 120 K, providing detailed insights into its molecular geometry. []

Q5: How stable is Ginkgolide C under various conditions?

A5: While specific stability data for Ginkgolide C under varying conditions is limited in the provided research, the compound's isolation and purification processes suggest stability under standard laboratory conditions. [, , , , ] Further research is needed to evaluate its stability profile comprehensively.

Q6: What are the reported pharmacological effects of Ginkgolide C?

A6: Ginkgolide C exhibits a range of pharmacological effects:

  • Anti-adipogenic Activity: Ginkgolide C suppresses adipogenesis in 3T3-L1 adipocytes, potentially aiding in weight management. []
  • Anti-inflammatory Effects: Ginkgolide C attenuates inflammation in models of acute lung injury [, ], colitis [], and osteoarthritis [].
  • Anti-apoptotic Properties: Ginkgolide C protects against apoptosis in various cell types, including chondrocytes [] and cardiomyocytes. []
  • Anti-cancer Activity: Ginkgolide C demonstrates anti-neoplastic effects in models of lung cancer [], hepatocellular carcinoma [], and colorectal cancer. []
  • Cardioprotective Effects: Ginkgolide C shows protective effects in models of myocardial ischemia/reperfusion injury. [, ]
  • Platelet Aggregation Inhibition: Ginkgolide C inhibits collagen-stimulated platelet aggregation, potentially having implications for cardiovascular health. []

Q7: Are there any known drug-metabolizing enzyme interactions with Ginkgolide C?

A7: While the provided research doesn't specifically address drug-metabolizing enzyme interactions, some studies show that Ginkgolide A, a related ginkgolide, can activate the pregnane X receptor (PXR), a nuclear receptor involved in xenobiotic metabolism. [, , ] Further investigation is needed to determine if Ginkgolide C exhibits similar interactions.

Q8: What analytical techniques are commonly used to quantify Ginkgolide C?

A8: Several analytical methods are employed for Ginkgolide C quantification:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with evaporative light scattering detection (ELSD) or diode array detection (DAD), HPLC is widely used for Ginkgolide C analysis in various matrices, including plant extracts, tablets, and biological samples. [, , , , , , , ]
  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique allows for simultaneous quantification of Ginkgolide C and other bioactive compounds in complex matrices like plasma. []
  • Gas Chromatography-Flame Ionization Detection (GC-FID): Following derivatization, GC-FID provides a sensitive method for quantifying Ginkgolide C in plant extracts. []

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